4-(Aminomethyl)-3,5-dimethylphenol hydrochloride
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Overview
Description
4-(Aminomethyl)-3,5-dimethylphenol hydrochloride is an organic compound with the molecular formula C9H13NO·HCl. It is a derivative of phenol, characterized by the presence of an aminomethyl group and two methyl groups on the aromatic ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3,5-dimethylphenol hydrochloride typically involves the reaction of 3,5-dimethylphenol with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions generally include:
Temperature: Moderate temperatures (50-70°C)
Solvent: Aqueous or alcoholic medium
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3,5-dimethylphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted phenols and related compounds.
Scientific Research Applications
4-(Aminomethyl)-3,5-dimethylphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3,5-dimethylphenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)phenol hydrochloride
- 3,5-Dimethylphenol
- 4-(Aminomethyl)-2,6-dimethylphenol hydrochloride
Uniqueness
4-(Aminomethyl)-3,5-dimethylphenol hydrochloride is unique due to the specific positioning of the aminomethyl and methyl groups on the phenol ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable in various applications.
Biological Activity
4-(Aminomethyl)-3,5-dimethylphenol hydrochloride, with the CAS number 2613385-68-3, is an organic compound characterized by a phenolic structure. It features an aminomethyl group at the 4-position and two methyl groups at the 3- and 5-positions. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C9H14ClNO |
Molecular Weight | 187.7 g/mol |
CAS Number | 2613385-68-3 |
Purity | ≥95% |
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The structure allows for hydrogen bonding through the aminomethyl group, while the phenolic hydroxyl group can participate in various chemical reactions that modulate the activity of target molecules.
Antioxidant Activity
Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. The presence of the hydroxyl group in this compound enhances its antioxidant capacity, making it a candidate for further studies in oxidative stress-related diseases.
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes. For instance, studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This inhibition may lead to anti-inflammatory effects, making it relevant for therapeutic applications in conditions like arthritis .
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties. Its ability to reduce oxidative stress and inflammation could contribute to protecting neuronal cells from damage associated with neurodegenerative diseases .
Case Studies
- Anti-inflammatory Activity : A study investigated the effects of various phenolic compounds on COX inhibition. Results indicated that this compound displayed significant COX-2 inhibition, suggesting its potential as an anti-inflammatory agent .
- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in decreased cell death and reduced levels of reactive oxygen species (ROS), highlighting its protective effects on neuronal cells .
Research Findings
Recent research has focused on understanding the structure-activity relationship (SAR) of phenolic compounds. The unique positioning of methyl groups in this compound influences its reactivity and interaction with biological targets. Comparative studies with similar compounds have shown that this specific configuration enhances both antioxidant and enzyme inhibitory activities .
Properties
Molecular Formula |
C9H14ClNO |
---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
4-(aminomethyl)-3,5-dimethylphenol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-6-3-8(11)4-7(2)9(6)5-10;/h3-4,11H,5,10H2,1-2H3;1H |
InChI Key |
FMNFAIACQOYQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CN)C)O.Cl |
Origin of Product |
United States |
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